molecular formula C12H11BrN2O B15313558 2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde

2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde

Cat. No.: B15313558
M. Wt: 279.13 g/mol
InChI Key: ULPKFDABCCRRAW-UHFFFAOYSA-N
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Description

2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom, two methyl groups, and a pyrazole ring attached to a benzaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with benzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and aldehyde group can also participate in various biochemical pathways, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde is unique due to the presence of the benzaldehyde moiety, which imparts distinct reactivity and potential biological activity compared to other similar compounds. The combination of the pyrazole ring with the benzaldehyde group allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C12H11BrN2O/c1-8-12(13)9(2)15(14-8)11-6-4-3-5-10(11)7-16/h3-7H,1-2H3

InChI Key

ULPKFDABCCRRAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2C=O)C)Br

Origin of Product

United States

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